3-Phenylbenzylamine
Overview
Description
3-Phenylbenzylamine is a compound that can be associated with various chemical reactions and structural transformations. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can be extrapolated to understand the properties and synthesis of this compound.
Synthesis Analysis
The synthesis of compounds related to this compound often involves the use of dibenzylamine as a starting material or intermediate. For instance, the transformation of dibenzylamido anions into 1,3-diphenyl-2-azaallyl anions is facilitated by alkali-metal cations complexed with PMDETA, which can lead to various conformations and structures depending on the metal cation involved . Additionally, the synthesis of related chiral amines from N-α-(methylbenzyl)phenylallylamine with alkali metals and Lewis donors indicates the formation of complexes with rearranged allylic bonding patterns . These studies suggest that the synthesis of this compound could potentially involve similar metal-mediated transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of phenyl groups and nitrogen-containing rings. The crystal structures of various N-phenyl-substituted amines reveal different conformations and interactions, such as hydrogen bonding and π-stacking, which are crucial for the stability of the crystal structure . These structural insights can be applied to predict the molecular conformation and crystal packing of this compound.
Chemical Reactions Analysis
Chemical reactions involving compounds related to this compound include cyclobenzylation and C-H bond functionalization , as well as reactions leading to the formation of azetidine derivatives . These reactions demonstrate the reactivity of the benzylamine moiety and its potential to undergo transformations that could be relevant to the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of structurally related compounds. For example, the solvation and deaggregation behaviors of metallodibenzylamine complexes are influenced by the metal cation, which affects the physical state and reactivity . The crystallographic data of related compounds provide information on the density, melting points, and solubility, which are important physical properties that could also relate to this compound .
Scientific Research Applications
Synthesis and Molecular Binding :
- 3-Phenylbenzylamine and its derivatives have been synthesized using various methods. An example includes the reduction of phenylacetonitrile and decarboxylation of the sodium salt of phenylalanine, yielding products like 2-phenylethylamine, which are used in pharmacological practices as antidepressants and for treating neurological disorders (ChemChemTech, 2023).
Chemical Modifications and Derivatives :
- Carbon dioxide has been used for N-protection and α-carbon activation of N-Phenylbenzylamine, leading to the synthesis of a variety of α-substituted derivatives in one-pot sequences (Acta Chimica Sinica, 1989).
- The crystal and molecular structures of N-phenylbenzylamine derivatives have been studied, providing insights into their potential applications in various chemical and pharmaceutical fields (Bulletin of the Chemical Society of Japan, 1988).
Catalysis and Polymerization :
- This compound is used as an intermediate in the synthesis of chemically and biologically active molecules. It is involved in processes like phase transfer catalysis, which is significant for waste reduction and improving profitability (Organic Process Research & Development, 2008).
- It plays a role in the synthesis and ring-opening polymerization of benzoxazine monomers, which is important for the creation of materials with good thermal properties (Polymer Chemistry, 2016).
Molecular Dynamics and Spectroscopy :
- Studies on 2-fluorobenzylamine, a derivative of benzylamine, have contributed to understanding the structural and dynamical properties of flexible molecules, which is crucial for designing drugs and other functional materials (Chemphyschem, 2013).
Synthetic Methods and Applications :
- Various synthetic methods have been developed for the α-substitution of N-phenylbenzylamine, which are important for creating new compounds with potential pharmaceutical activities (Synthetic Communications, 1995).
- N-phenylbenzylamine has been utilized in chemoselective syntheses of imines and secondary amines, demonstrating its versatility in organic synthesis (Molecular Catalysis, 2021).
Material Science and Drug Delivery :
- This compound derivatives have been studied for their potential in controlled drug release systems and tissue engineering, highlighting their importance in biomedical applications (International Journal of Advances in Medical Biotechnology - IJAMB, 2020).
Safety and Hazards
3-Phenylbenzylamine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection, and avoiding release to the environment .
properties
IUPAC Name |
(3-phenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHABRRJMGVELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375136 | |
Record name | 3-Phenylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177976-49-7 | |
Record name | 3-Phenylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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